N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine
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Overview
Description
N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine is an organic compound with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol. This compound is characterized by the presence of an ethylideneamino group and two propan-2-yl groups attached to a central nitrogen atom. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine typically involves the reaction of ethylideneamine with isopropylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistent quality and yield. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized to maximize the efficiency of the synthesis. The final product is purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions are often conducted in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and other derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved in these interactions are often studied using various biochemical and biophysical techniques to understand the compound’s effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- N-ethylidene-N-methylamine
- N-ethylidene-N-isopropylamine
- N-[(Z)-ethylideneamino]-N-methylpropan-2-amine
Uniqueness
N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-6-9-10(7(2)3)8(4)5/h6-8H,1-5H3/b9-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXNZZVBAPDZPY-TWGQIWQCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NN(C(C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=N\N(C(C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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